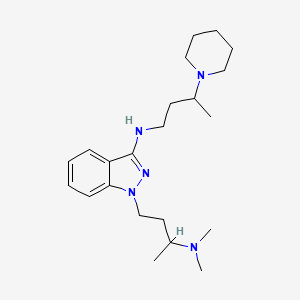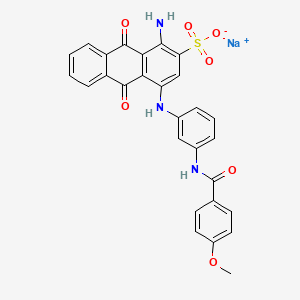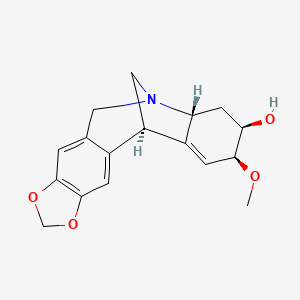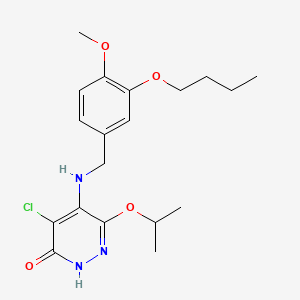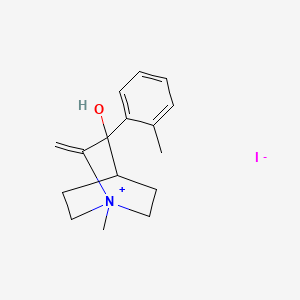
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is a quaternary ammonium compound with a unique structure that includes a quinuclidine ring substituted with a hydroxyl group, a methyl group, a methylene group, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide typically involves the quaternization of a quinuclidine derivative. One common method involves the reaction of 3-hydroxy-1-methyl-2-methylenequinuclidine with o-tolyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quinuclidinium derivatives.
Scientific Research Applications
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets. As an anticholinergic agent, it binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and secretion.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methyl-2-methylene-3-phenylquinuclidinium iodide
- 3-Hydroxy-1-methyl-2-methylene-3-(3,4-dimethylphenyl)quinuclidinium iodide
- 1-Methyl-3-(2-phenylbutanoyloxy)quinuclidinium iodide
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
CAS No. |
82380-40-3 |
|---|---|
Molecular Formula |
C16H22INO |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
1-methyl-2-methylidene-3-(2-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-6-4-5-7-15(12)16(18)13(2)17(3)10-8-14(16)9-11-17;/h4-7,14,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
InChI Key |
QIQSKHJSAVKJEW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


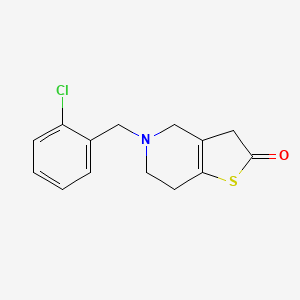

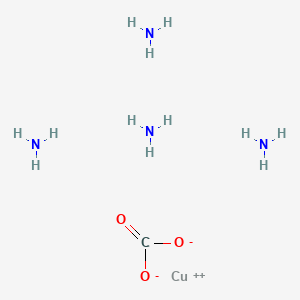
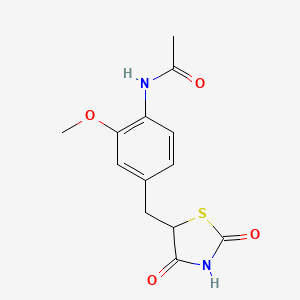
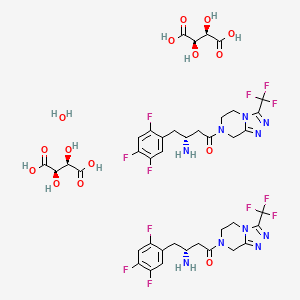
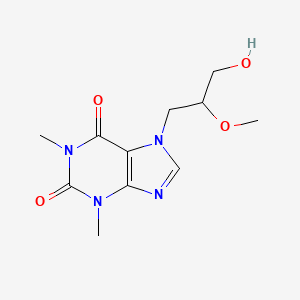
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
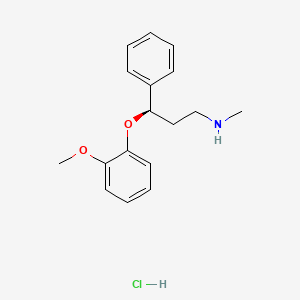
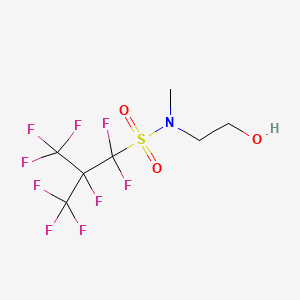
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
